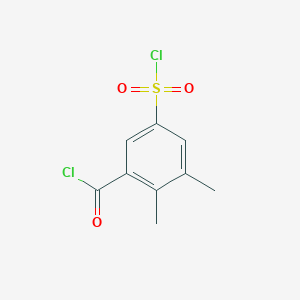
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is an organic compound that features both chlorosulfonyl and benzoyl chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride typically involves the chlorosulfonation of 2,3-dimethylbenzoic acid. The reaction is carried out by treating the acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-dimethylbenzoic acid and sulfuric acid.
Reduction: The compound can be reduced to form 5-amino-2,3-dimethylbenzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in the reduction of the compound.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
2,3-Dimethylbenzoic Acid: Formed from hydrolysis.
科学研究应用
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorosulfonyl and benzoyl chloride groups, which increase the electrophilicity of the carbon atoms involved in the reactions .
相似化合物的比较
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in similar sulfonylation reactions.
3-(Chlorosulfonyl)benzoyl chloride: A structural isomer with similar reactivity but different physical properties.
Sulfuryl chloride: Used in chlorination and sulfonation reactions
Uniqueness
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is unique due to the presence of both chlorosulfonyl and benzoyl chloride groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical transformations .
属性
分子式 |
C9H8Cl2O3S |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
5-chlorosulfonyl-2,3-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-7(15(11,13)14)4-8(6(5)2)9(10)12/h3-4H,1-2H3 |
InChI 键 |
RBCAQWHVQXXXRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C(=O)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


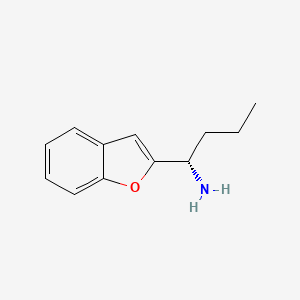


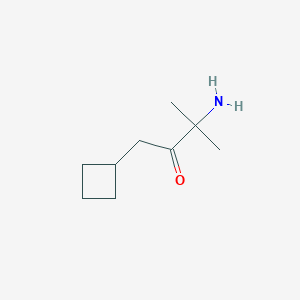


![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
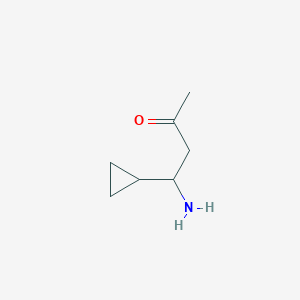


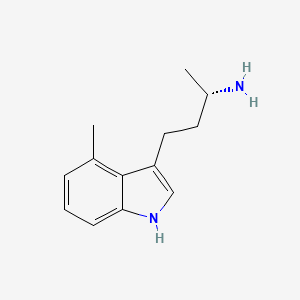
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
